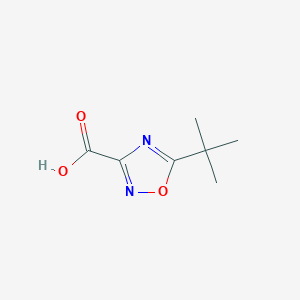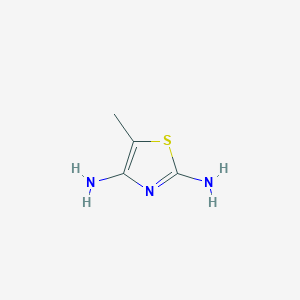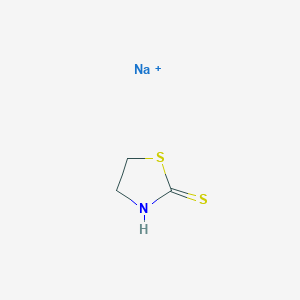![molecular formula C28H14 B1627560 octacyclo[15.10.1.02,6.03,16.04,13.05,10.021,28.022,27]octacosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(28),22,24,26-tetradecaene CAS No. 169331-76-4](/img/structure/B1627560.png)
octacyclo[15.10.1.02,6.03,16.04,13.05,10.021,28.022,27]octacosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(28),22,24,26-tetradecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H14 This compound is known for its unique structure, which consists of multiple fused aromatic rings It is a member of the larger family of PAHs, which are compounds composed of multiple aromatic rings that are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene can be synthesized through several methods. One common approach involves the palladium-catalyzed intramolecular arylation of 9,10-diarylphenanthrenes . This method typically yields the desired compound in around 20% yield. The reaction conditions often involve the use of palladium catalysts and specific ligands to facilitate the arylation process.
Industrial Production Methods
While specific industrial production methods for Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial production. This would involve optimizing the reaction conditions to increase yield and reduce costs, as well as ensuring the process is safe and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of PAHs and their reactions.
Biology: Research into the biological effects of PAHs often includes studies on Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene.
Medicine: While not directly used in medicine, understanding its properties can help in the development of PAH-based drugs.
Industry: PAHs, including Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene, are studied for their potential use in organic electronics and materials science.
Mechanism of Action
The mechanism of action of Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene involves its interaction with various molecular targets and pathways. As a PAH, it can intercalate into DNA, potentially causing mutations and other genetic damage. This intercalation disrupts the normal function of DNA and can lead to various biological effects. Additionally, the compound can generate reactive oxygen species (ROS) through metabolic activation, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
Similar Compounds
Diindeno[1,2,3,4-defg;1′,2′,3′,4′-mnop]chrysene: This compound is structurally similar and shares many chemical properties with Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene.
Diindeno[1,2,3-cd1’,2’,3’-mn]pyrene: Another related compound, known for its unique optical and electrochemical properties.
Uniqueness
Diindeno[4,3,2,1-cdef:1’,2’,3’-HI]chrysene is unique due to its specific arrangement of aromatic rings, which gives it distinct chemical and physical properties
Properties
IUPAC Name |
octacyclo[15.10.1.02,6.03,16.04,13.05,10.021,28.022,27]octacosa-1,3(16),4(13),5(10),6,8,11,14,17,19,21(28),22,24,26-tetradecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14/c1-2-7-19-17(6-1)18-8-4-9-20-21-14-13-16-12-11-15-5-3-10-22-23(15)24(16)26(21)28(22)27(19)25(18)20/h1-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYWVAPNQFPKSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C5C6=CC=CC7=C6C8=C(C=C7)C=CC(=C85)C4=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570570 |
Source


|
| Record name | Diindeno[4,3,2,1-cdef:1',2',3'-hi]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169331-76-4 |
Source


|
| Record name | Diindeno[4,3,2,1-cdef:1',2',3'-hi]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Anilino-5-bromopyrimidin-2-yl)amino]benzoic acid](/img/structure/B1627481.png)


![3-[(2-Hydroxyethoxy)carbonyl]benzoate](/img/structure/B1627485.png)



![5-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B1627492.png)





